molecular formula C15H20ClNO4 B12739076 2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride CAS No. 148711-84-6

2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride

Cat. No.: B12739076
CAS No.: 148711-84-6
M. Wt: 313.77 g/mol
InChI Key: QLOIPKFXNHAZJO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with specific functional groups attached. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors to form the benzopyran core.

    Introduction of Functional Groups: The dimethylamino and methoxy groups are introduced through substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 3,8-trihydroxy
  • **2H

Properties

CAS No.

148711-84-6

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

8-[3-(dimethylamino)propoxy]-7-methoxychromen-2-one;hydrochloride

InChI

InChI=1S/C15H19NO4.ClH/c1-16(2)9-4-10-19-15-12(18-3)7-5-11-6-8-13(17)20-14(11)15;/h5-8H,4,9-10H2,1-3H3;1H

InChI Key

QLOIPKFXNHAZJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=CC2=C1OC(=O)C=C2)OC.Cl

Origin of Product

United States

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